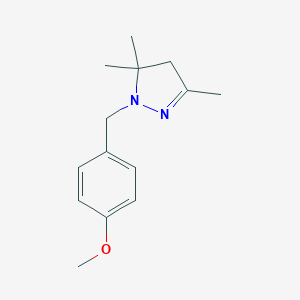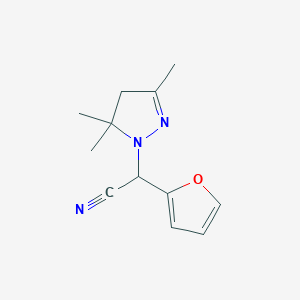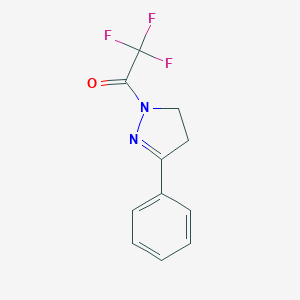
ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. It may also interact with cellular signaling pathways to regulate cell growth and differentiation.
Biochemical and Physiological Effects:
Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to regulate glucose metabolism and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate in lab experiments is its potential to yield bioactive compounds with therapeutic applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, it may be useful to investigate its potential as a diagnostic tool for certain diseases. Finally, further studies may be needed to determine its safety and toxicity profile.
Conclusion:
In conclusion, Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. While its mechanism of action is not fully understood, it has been suggested to have potential therapeutic applications. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate involves the reaction of 6-bromoindole-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then subjected to a reaction with 2,4,6-trimethylbenzoyl chloride in the presence of pyridine to yield Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate has been found to have potential applications in scientific research. It has been used as a starting material for the synthesis of various bioactive compounds. It has also been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases.
Propriétés
Nom du produit |
ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate |
|---|---|
Formule moléculaire |
C14H16BrNO2 |
Poids moléculaire |
310.19 g/mol |
Nom IUPAC |
ethyl 6-bromo-1,2,5-trimethylindole-3-carboxylate |
InChI |
InChI=1S/C14H16BrNO2/c1-5-18-14(17)13-9(3)16(4)12-7-11(15)8(2)6-10(12)13/h6-7H,5H2,1-4H3 |
Clé InChI |
VWPZQMBEIQDTMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)C)Br)C)C |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C=C(C(=C2)Br)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)






